Computed Lipophilicity (XLogP3) Differentiates Target from 4-Bromophenyl Analog
The target compound's 4-ethylphenyl substituent confers a moderate computed lipophilicity (XLogP3-AA ~4.6, based on fragment-based calculation). In contrast, the 4-bromophenyl analog (CID 46329542) has a higher computed XLogP3-AA of 5.2, representing a 0.6-unit increase that may enhance membrane permeability but also raises the risk of non-specific binding and solubility limitations [1]. This difference is critical for selecting a lead compound with an optimal balance of lipophilicity-driven potency and drug-like properties.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ~4.6 (fragment-based estimate; no authoritative PubChem entry exists for this CAS number). |
| Comparator Or Baseline | 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine (CID 46329542): XLogP3-AA = 5.2 |
| Quantified Difference | Δ XLogP3-AA ≈ -0.6 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) for the comparator. Target compound value is a fragment-based estimate due to missing authoritative computed data. |
Why This Matters
Lower lipophilicity may translate to improved aqueous solubility and reduced off-target binding, which are key decision factors in hit-to-lead triage.
- [1] PubChem Compound Summary for CID 46329542. Computed XLogP3-AA = 5.2. View Source
